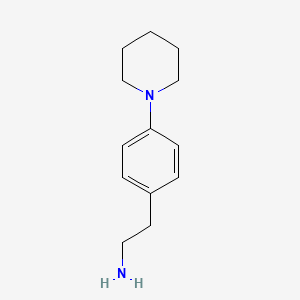

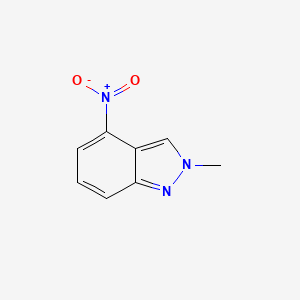

2-メチル-4-ニトロ-2H-インダゾール

説明

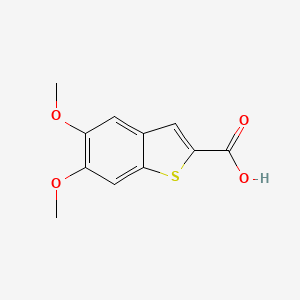

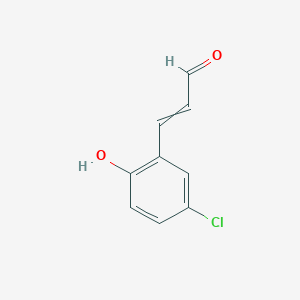

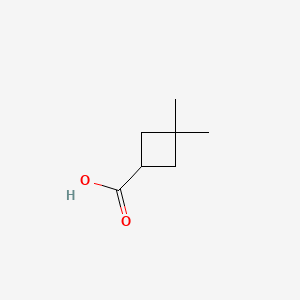

2-Methyl-4-nitro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3O2 and an average mass of 177.160 Da .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used .Physical And Chemical Properties Analysis

2-Methyl-4-nitro-2H-indazole is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用

薬理学:抗癌剤および抗菌剤への応用

2-メチル-4-ニトロ-2H-インダゾールは、薬理学、特に抗癌剤および抗菌剤の開発における可能性について研究されてきました . その構造は修飾に適しており、研究者は特定の生物学的経路を標的とする誘導体を合成することができます。 例えば、特定のインダゾール誘導体は、結腸癌やメラノーマなど、さまざまな癌細胞株の細胞増殖を阻害する効果を示しています .

材料科学:先端機能材料

材料科学では、インダゾール環は先端材料の合成における構成要素です . ポリマーや小分子への組み込みにより、有機半導体や発光ダイオードなどの用途に役立つ、ユニークな電子特性と光物理特性を与えることができます。

化学合成:C–H官能化

この化合物は、化学合成、特にC–H官能化戦略において重要な役割を果たしています . このプロセスは、高精度で複雑な分子を作成するために不可欠であり、2-メチル-4-ニトロ-2H-インダゾールは、このような変換の基質として機能し、構造的に多様な化合物を生み出します。

生物学的研究:抗炎症および抗原虫研究

生物学的研究では、2-メチル-4-ニトロ-2H-インダゾールが、抗炎症および抗原虫活性の研究に使用されてきました . その誘導体は、Giardia intestinalisやEntamoeba histolyticaなどの病原体に対して試験されており、いくつかの標準治療を上回る有望な結果を示しています。

分析化学:発色団および蛍光団

分析化学では、インダゾール誘導体は、特定の波長で光を吸収および放出する能力のために、発色団または蛍光団として使用されます . この特性は、化学分析や生物学的イメージングで広く使用されている蛍光分光法などの手法に不可欠です。

工業用途:複素環式化合物の合成

2-メチル-4-ニトロ-2H-インダゾールなどのインダゾールは、複素環式化合物の工業的合成における重要な中間体です . これらの化合物は、医薬品、農薬、染料など、さまざまな商業製品の生産における基本要素です。

Safety and Hazards

2-Methyl-4-nitro-2H-indazole is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

将来の方向性

The future directions in the study of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, involve the development of more efficient synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

作用機序

Target of Action

2-Methyl-4-nitro-2H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , which plays a crucial role in the treatment of respiratory diseases .

Mode of Action

It’s known that indazoles can act as selective inhibitors of their targets . For instance, when interacting with PI3Kδ, they can inhibit, regulate, or modulate its activity , leading to changes in the cell signaling pathways that this kinase is involved in .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-4-nitro-2H-indazole are likely to be those involving its primary targets. For example, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation. Changes in this pathway can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-Methyl-4-nitro-2H-indazole’s action depend on its targets and the biochemical pathways it affects. For instance, by inhibiting PI3Kδ, it can potentially alter cell signaling, leading to changes in cell survival, growth, and proliferation .

Action Environment

The action, efficacy, and stability of 2-Methyl-4-nitro-2H-indazole can be influenced by various environmental factors. For example, conditions that affect the stability of the compound, such as temperature and pH, can impact its action . Additionally, factors that influence the compound’s pharmacokinetics, such as the presence of other drugs or certain physiological conditions, can also affect its efficacy .

生化学分析

Biochemical Properties

2-Methyl-4-nitro-2H-indazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, 2-Methyl-4-nitro-2H-indazole has been found to interact with proteins involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent .

Cellular Effects

The effects of 2-Methyl-4-nitro-2H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, 2-Methyl-4-nitro-2H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 2-Methyl-4-nitro-2H-indazole exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as phosphoinositide 3-kinase δ . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. Additionally, 2-Methyl-4-nitro-2H-indazole can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-nitro-2H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-nitro-2H-indazole remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of 2-Methyl-4-nitro-2H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Methyl-4-nitro-2H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of 2-Methyl-4-nitro-2H-indazole, leading to its excretion .

Transport and Distribution

Within cells and tissues, 2-Methyl-4-nitro-2H-indazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2-Methyl-4-nitro-2H-indazole is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals play a role in directing 2-Methyl-4-nitro-2H-indazole to specific cellular compartments, influencing its biochemical activity .

特性

IUPAC Name |

2-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBJAWUBPTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299625 | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-44-5 | |

| Record name | 2-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。